1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. For instance, a common synthetic route might start with the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours . This is followed by acylation using trifluoroacetyl chloride and triethylamine as an acid-capturer, and finally cyclization in a mixed solvent of methanol and water .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yields and reaction conditions. The use of cheap and readily available raw materials, moderate reaction conditions, and convenient operations are key factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic and nucleophilic substitutions, to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of antifungal agents.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid:
Uniqueness: 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a piperidine moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-4-3-5-15(6-9)8-11-10(12(16)17)7-14(2)13-11/h7,9H,3-6,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTQMRAIAGSHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NN(C=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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